

Navigating the Solubility Landscape of 3-Ethynylaniline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-(213C)ethynylaniline

Cat. No.: B15088506

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An in-depth exploration of the solubility characteristics of 3-ethynylaniline, a pivotal building block in modern drug discovery and materials science. This guide provides a comprehensive overview of its solubility in various organic solvents, outlines general experimental protocols for solubility determination, and discusses the key physicochemical factors governing its behavior in solution.

Introduction

3-Ethynylaniline, a molecule featuring a reactive terminal alkyne and a versatile amino group on a phenyl ring, has emerged as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and advanced polymers. Its utility in click chemistry and as a precursor to complex molecular architectures underscores the importance of understanding its fundamental physical properties, particularly its solubility. The ability to effectively dissolve 3-ethynylaniline in appropriate solvents is paramount for reaction setup, purification, and formulation in numerous research and development applications.

This technical guide addresses the solubility of 3-ethynylaniline in common organic solvents, providing a consolidated resource for scientists and professionals in drug development and chemical synthesis. In the absence of extensive quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and presents a generalized experimental framework for its determination.

Physicochemical Properties of 3-Ethynylaniline

Understanding the structural and electronic characteristics of 3-ethynylaniline is fundamental to interpreting its solubility. The molecule's structure, characterized by a polar amino group (-NH₂) and a nonpolar phenylacetylene moiety, results in a moderate overall polarity. This amphiphilic nature dictates its interaction with various solvents.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ N	[1][2]
Molecular Weight	117.15 g/mol	[1][2]
Appearance	Clear yellowish to brown liquid	[1][2]
Melting Point	27 °C	[1][2]
Boiling Point	92-93 °C (2 mmHg)	[2]
pKa (Predicted)	3.67 ± 0.10	[1][2]
LogP (Predicted)	1.831	[1]

The presence of a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (the nitrogen atom and the π -system of the alkyne) allows for specific interactions with protic and aprotic polar solvents.[3] However, the significant nonpolar surface area of the benzene ring and the ethynyl group contributes to its solubility in less polar organic solvents.[4][5]

Solubility Profile of 3-Ethynylaniline

Current literature provides qualitative assessments of 3-ethynylaniline's solubility. Quantitative data remains largely unpublished. The following table summarizes the available information.

Solvent	Classification	Qualitative Solubility	Reference
Water	Protic	Insoluble	[1][2][6]
Acetonitrile	Polar Aprotic	Slightly Soluble	[1][2][6]
Chloroform	Nonpolar	Slightly Soluble	[1][2][6]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Slightly Soluble	[1][2][6]
Ethyl Acetate	Polar Aprotic	Slightly Soluble	[1][6]

The principle of "like dissolves like" provides a framework for understanding this solubility profile.[7] The insolubility in water is expected due to the predominantly nonpolar character of the molecule.[4][5] Its slight solubility in polar aprotic solvents like acetonitrile, DMSO, and ethyl acetate can be attributed to dipole-dipole interactions and weak hydrogen bonding. The slight solubility in the relatively nonpolar chloroform is likely due to dispersion forces. Aromatic amines, in general, tend to be soluble in organic solvents.[4]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for specific applications, the following general experimental protocol for the gravimetric method can be adapted.

Materials and Equipment

- 3-Ethynylaniline (of known purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Thermostatically controlled shaker or incubator
- Vials with airtight seals
- Centrifuge

- Micropipettes
- Drying oven

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of 3-ethynylaniline to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
 - For finer suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.
- Sample Collection and Analysis:
 - Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette.
 - Dispense the supernatant into a pre-weighed, dry vial.
 - Record the exact weight of the vial with the supernatant.
- Solvent Evaporation and Mass Determination:

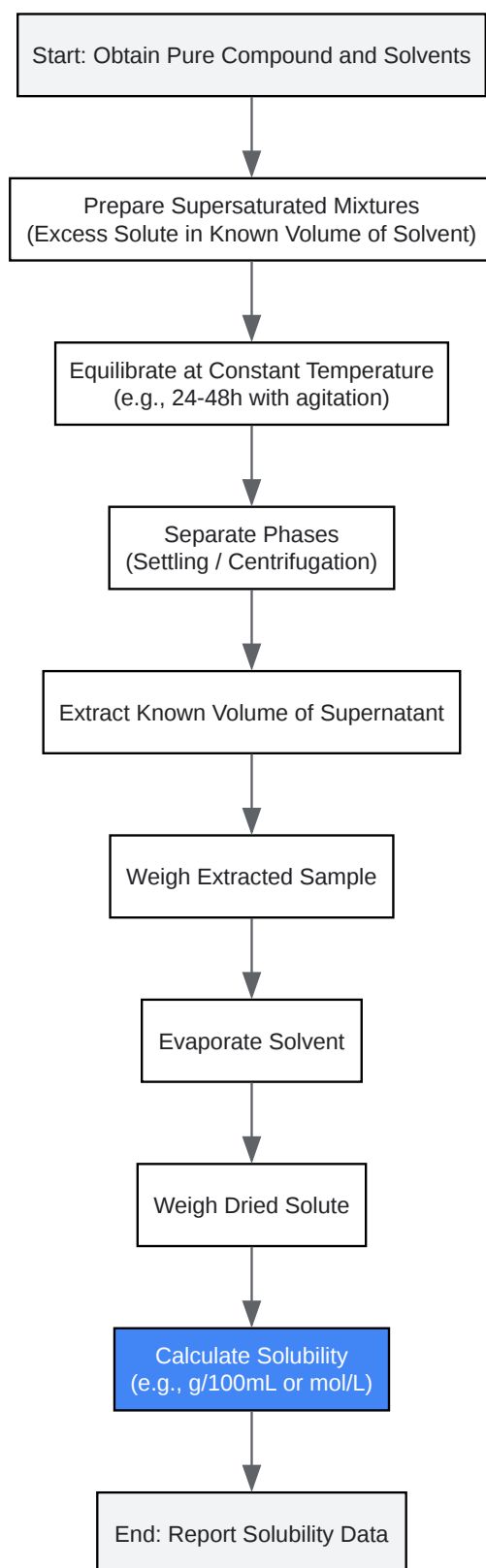
- Place the vials containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the 3-ethynylaniline. The use of a vacuum oven is recommended to lower the evaporation temperature.
- Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.
- Weigh the vials containing the dried solute.
- Calculation of Solubility:
 - Calculate the mass of the dissolved 3-ethynylaniline by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
 - Express the solubility in desired units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

Safety Precautions

3-Ethynylaniline is a hazardous substance.[8][9] It is flammable and harmful if swallowed or in contact with skin.[10] It can also cause skin and eye irritation.[8][10] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][11]

Visualizing the Solubility Determination Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound like 3-ethynylaniline.



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Figure 1: General workflow for the experimental determination of solubility.

Logical Framework for Solubility Prediction

The decision-making process for selecting an appropriate solvent can be guided by the physicochemical properties of 3-ethynylaniline.

Figure 2: A logical approach to predicting the solubility of 3-ethynylaniline.

Conclusion

While quantitative solubility data for 3-ethynylaniline in organic solvents is not readily available in the public domain, a qualitative understanding of its solubility profile can be established based on its physicochemical properties and the principle of "like dissolves like." It is characterized as being slightly soluble in common polar aprotic and some nonpolar organic solvents, and insoluble in water. For applications demanding precise solubility values, a general experimental protocol, such as the gravimetric method outlined in this guide, can be employed. A thorough understanding of the solubility of 3-ethynylaniline is critical for its effective utilization in the synthesis of novel pharmaceuticals and advanced materials, enabling researchers to optimize reaction conditions, facilitate purification processes, and develop suitable formulations.

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